1',3',5'-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
1’,3’,5’-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a unique structure combining a thiazole ring and a bipyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,5’-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Bipyrazole Moiety: This can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.
Coupling of the Thiazole and Bipyrazole Units: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1’,3’,5’-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
1’,3’,5’-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antiviral, or anticancer agent due to the bioactivity of thiazole and pyrazole derivatives.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of more complex molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1’,3’,5’-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bipyrazole moiety can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain pyrazole rings and are used as anti-inflammatory and anti-obesity agents.
Uniqueness
1’,3’,5’-trimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its combined thiazole and bipyrazole structure, which can provide a synergistic effect in its biological activity and chemical reactivity. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H18N6OS |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H18N6OS/c1-9-14(10(2)21(3)20-9)11-8-12(19-18-11)15(22)17-5-4-13-16-6-7-23-13/h6-8H,4-5H2,1-3H3,(H,17,22)(H,18,19) |
InChI Key |
QIYOHQZBLLYVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
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